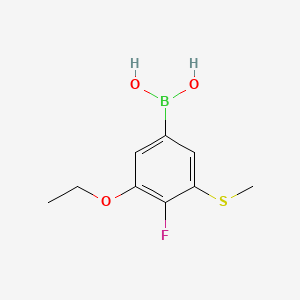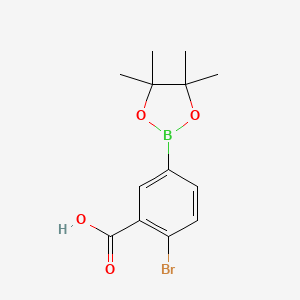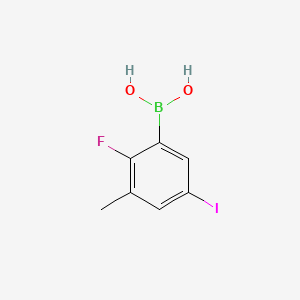
2-Fluoro-5-iodo-3-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-iodo-3-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BFIO2 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine, iodine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-3-methylphenylboronic acid typically involves the following steps:
Halogenation: The starting material, 3-methylphenol, undergoes halogenation to introduce the iodine atom at the 5-position.
Fluorination: The fluorine atom is introduced at the 2-position using a suitable fluorinating agent.
Borylation: The final step involves the borylation of the phenyl ring to introduce the boronic acid group. This is typically achieved using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-iodo-3-methylphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride can be used for these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted phenylboronic acids.
Aplicaciones Científicas De Investigación
2-Fluoro-5-iodo-3-methylphenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-iodo-3-methylphenylboronic acid involves its reactivity as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The fluorine and iodine substituents influence the compound’s reactivity and selectivity in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: Similar structure but lacks the iodine substituent.
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but has a methoxy group instead of a methyl group.
2-Fluoro-3-methylphenylboronic acid: Similar structure but lacks the iodine substituent.
Uniqueness
2-Fluoro-5-iodo-3-methylphenylboronic acid is unique due to the presence of both fluorine and iodine substituents, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are desired.
Propiedades
Fórmula molecular |
C7H7BFIO2 |
|---|---|
Peso molecular |
279.85 g/mol |
Nombre IUPAC |
(2-fluoro-5-iodo-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BFIO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3,11-12H,1H3 |
Clave InChI |
VOFZYMYZKFBYLA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1F)C)I)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(2,4-dimethoxyphenyl)-2-morpholino-6,7-dihydrothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14027472.png)

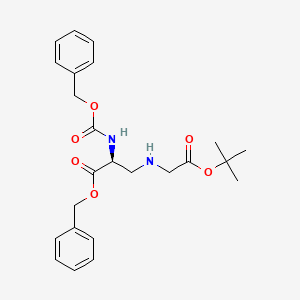
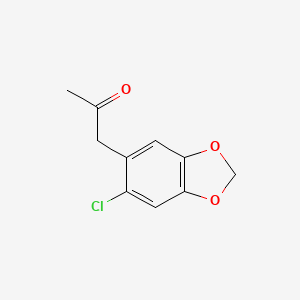
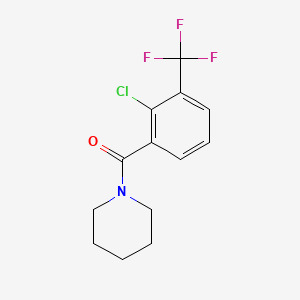
![(1S,2R)-2-Amino-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B14027491.png)
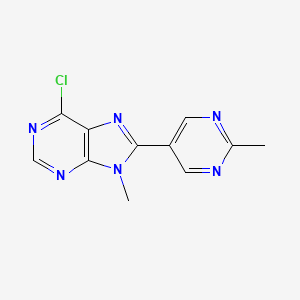

![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)
